

Chemical structure and properties of 2'-Acetylacteoside.

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Compound of Interest

Compound Name: 2'-Acetylacteoside

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2'-Acetylacteoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Acetylacteoside is a phenylethanoid glycoside naturally occurring in various medicinal plants, notably from the *Cistanche* and *Brandisia* genera. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and diverse biological activities. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This guide includes detailed experimental protocols for its isolation and for the assessment of its significant anti-osteoporotic effects, alongside a summary of its other key pharmacological properties. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanisms of action and analysis.

Chemical Structure and Identification

2'-Acetylacteoside is a complex glycoside characterized by a central glucose moiety, a rhamnose unit, a phenylethanol aglycon, and a caffeoyl group, with an acetyl group attached to the 2'-position of the glucose.

Chemical Identifiers

Identifier	Value
IUPAC Name	[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]
CAS Number	94492-24-7[2]
Molecular Formula	C ₃₁ H ₃₈ O ₁₆ [2]
Molecular Weight	666.6 g/mol [1][2]
SMILES	CC(O--INVALID-LINK--=C(C=C2)O)=O)CO)OCCC3=CC(O)=C(C=C3)O">C@@@H[C@H]1O[C@H]4--INVALID-LINK--C)O)O">C@@@HO)=O[2]

| InChI Key | ALERZNQPBWWLMW-OMRKUVHCSA-N[2] |

Physicochemical and Spectroscopic Properties

2'-Acetylacteoside is typically isolated as a solid or white-like powder.[3] A specific melting point has not been consistently reported in the literature. Detailed ¹H and ¹³C NMR chemical shift assignments are not readily available in published literature, although NMR spectroscopy is routinely used for structural confirmation during its isolation.[4]

Physicochemical Properties

Property	Value	Source
Appearance	Solid / White-like powder	[2][3]
Solubility	Soluble in Methanol	[2][3]

| Storage Temperature | -20°C |[2] |

Spectroscopic Data

Technique	Data	Source
UV-Vis (λ max)	220, 335 nm (in Methanol)	[2]

| Mass Spectrometry | The fragmentation pattern of **2'-acetylacteoside** in negative ion mode typically shows a primary loss of the acetyl group (42 Da) from the precursor ion $[M-H]^-$ at m/z 665, resulting in a fragment at m/z 623. This is followed by fragmentation similar to that of acteoside, including the loss of the caffeoyl moiety (162 Da) to produce a fragment at m/z 461, and further loss of the rhamnose unit to yield an ion at m/z 315. ||

Biological Activities and Pharmacological Properties

2'-Acetylacteoside exhibits a range of biological activities, with its anti-osteoporotic effects being the most extensively studied. It also demonstrates antioxidant, aldose reductase inhibitory, neuroprotective, and hepatoprotective properties.

Summary of Biological Activities

Activity	In Vitro/In Vivo Model	Key Findings	Reference
Anti-osteoporotic	Ovariectomized mice	Prevents decreases in bone strength at 10-40 mg/kg.	[2]
Aldose Reductase Inhibition	Rat lens aldose reductase	Selectively inhibits aldose reductase with an IC ₅₀ of 0.071 μM.	[2]
Antioxidant	Cell-free superoxide radical scavenging assay	Scavenges superoxide radicals.	[2]
Neuroprotective	Primary rat cortical neurons (glutamate-induced cytotoxicity)	Decreases glutamate-induced cytotoxicity at 0.1, 1, and 10 μM.	[2]

| Hepatoprotective | Primary mouse hepatocytes (D-galactosamine-induced cytotoxicity) | Protects against D-galactosamine-induced cytotoxicity with an IC₅₀ of 4.8 μg/ml. | [2] |

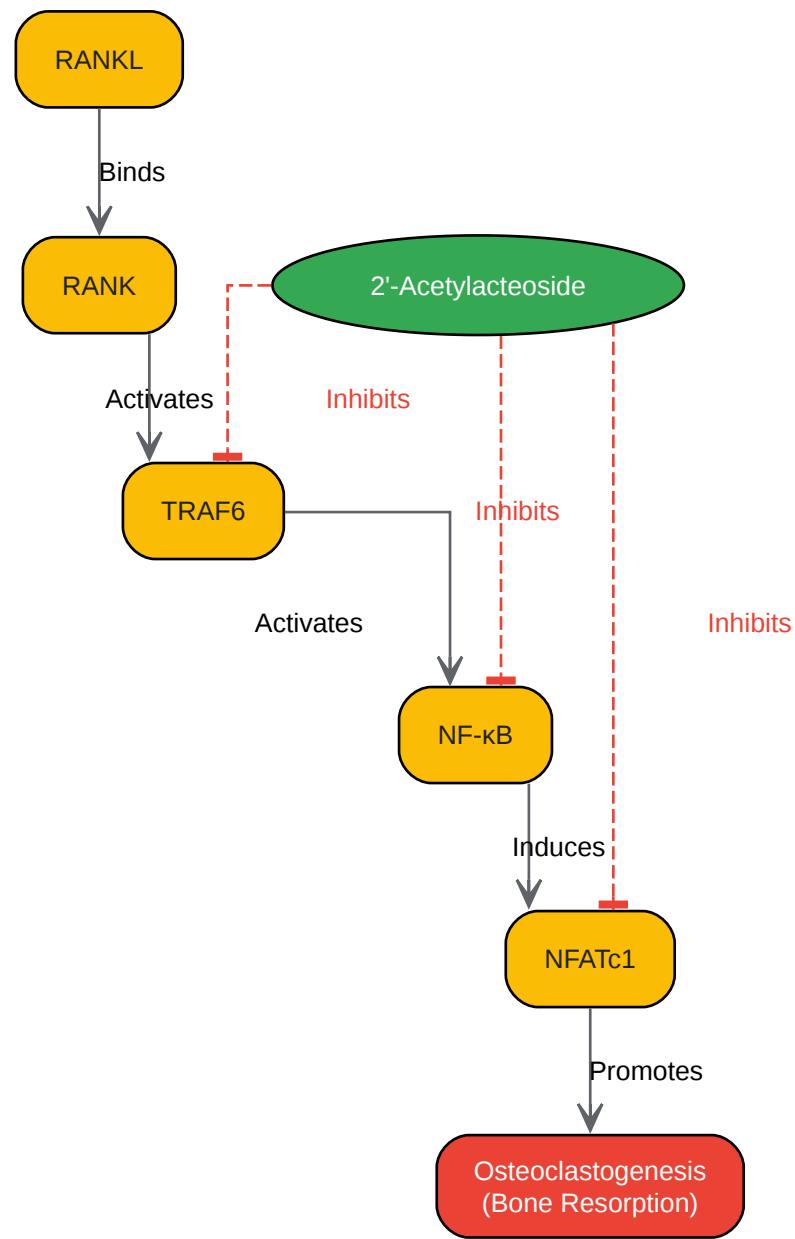
Anti-osteoporotic Activity

The anti-osteoporotic effects of **2'-acetylacteoside** have been demonstrated in an ovariectomized (OVX) mouse model, a standard model for postmenopausal osteoporosis. Oral administration of **2'-acetylacteoside** has been shown to prevent bone loss and improve bone strength.

Signaling Pathway: Inhibition of Osteoclastogenesis

The mechanism underlying the anti-osteoporotic activity of **2'-acetylacteoside** involves the inhibition of osteoclast differentiation and function through the RANKL/RANK/TRAF6-mediated NF-κB and NFATc1 signaling pathway. By down-regulating key players in this pathway, **2'-acetylacteoside** suppresses the formation of mature osteoclasts, the primary cells responsible for bone resorption.

Signaling Pathway of 2'-Acetylacteoside in Osteoclastogenesis

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Caption: **2'-Acetylacteoside** inhibits osteoclastogenesis.

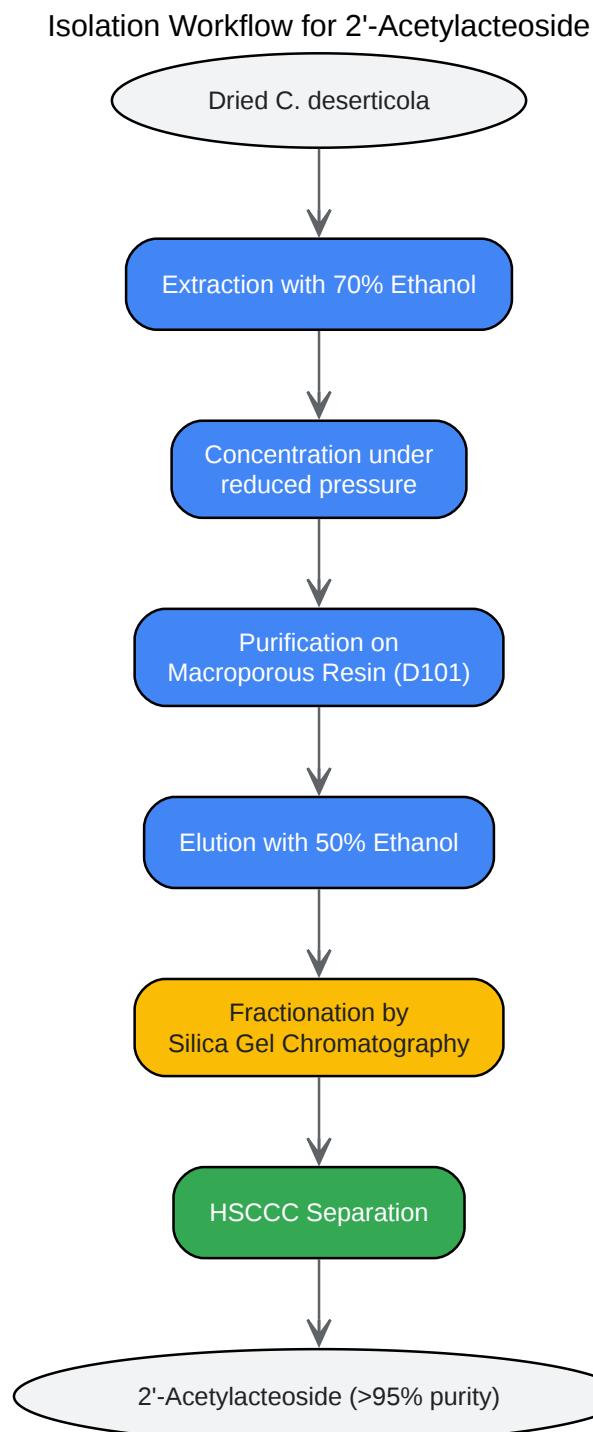
Other Biological Activities

- Aldose Reductase Inhibition: **2'-Acetyllacteoside** is a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. Its high selectivity over other enzymes like maltase and sucrase suggests a favorable therapeutic profile.[2]
- Antioxidant Activity: The compound exhibits free radical scavenging properties, which likely contribute to its neuroprotective and hepatoprotective effects.[2]
- Neuroprotective Activity: **2'-Acetyllacteoside** protects primary rat cortical neurons from glutamate-induced cytotoxicity, a key mechanism in various neurodegenerative diseases.[2]
- Hepatoprotective Activity: It shows protective effects in primary mouse hepatocytes against D-galactosamine-induced cytotoxicity, a model for drug-induced liver injury.[2]

Experimental Protocols

Isolation of 2'-Acetyllacteoside from *Cistanche deserticola*

A common method for the isolation of **2'-acetyllacteoside** is high-speed counter-current chromatography (HSCCC). The following is a generalized workflow based on published methods.



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Caption: General workflow for isolating **2'-Acetylacteoside**.

Detailed Methodology:

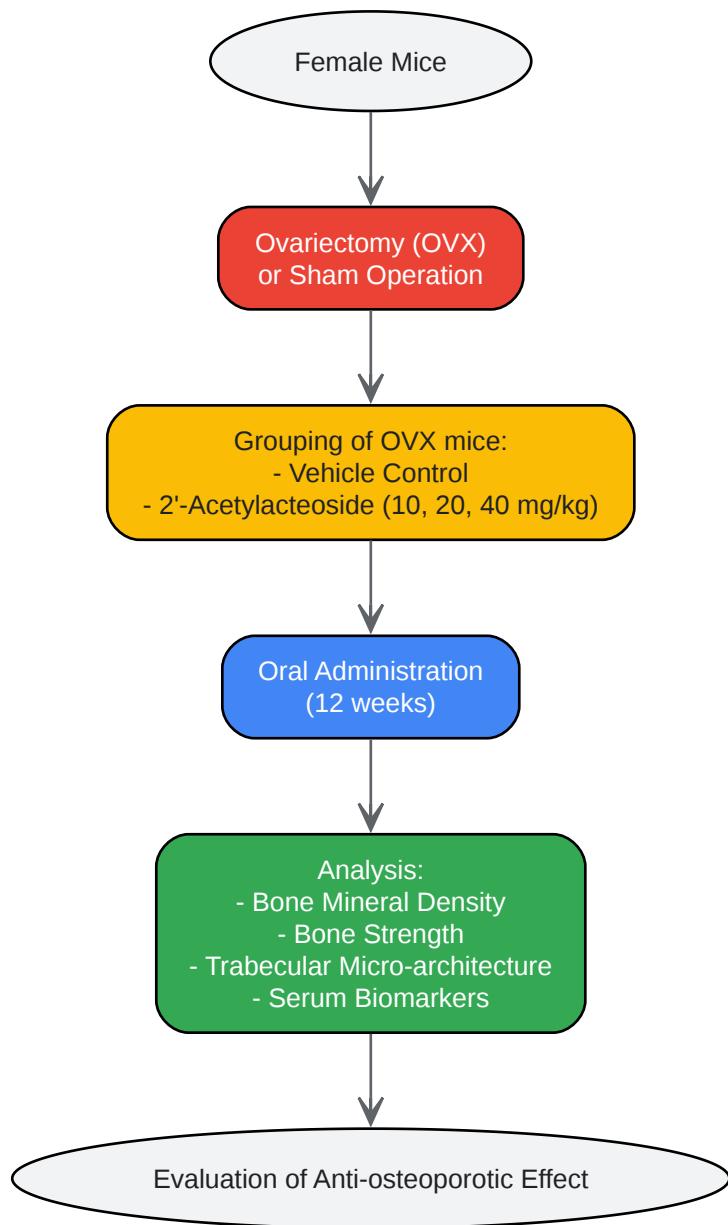
- Extraction: Dried and powdered *Cistanche deserticola* is extracted with 70% ethanol.
- Enrichment: The crude extract is concentrated and then subjected to preliminary purification on a macroporous resin column (e.g., D101), eluting with a gradient of ethanol in water. The fraction containing phenylethanoid glycosides is collected.
- Fractionation: The enriched fraction is further fractionated using silica gel column chromatography.
- HSCCC Purification: The target fraction from the silica gel column is subjected to preparative HSCCC. A typical two-phase solvent system is composed of ethyl acetate-n-butanol-ethanol-water. The fractions are collected and monitored by HPLC.
- Identification: The purified compound is identified by comparing its retention time with a standard and by structural elucidation using mass spectrometry and NMR.

In Vivo Anti-osteoporotic Activity Assay

The following protocol is a summary of the methodology used to evaluate the anti-osteoporotic effects of **2'-acetylacteoside** in an ovariectomized (OVX) mouse model.

Experimental Workflow

Workflow for In Vivo Anti-osteoporotic Assay

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Caption: Workflow for in vivo anti-osteoporotic assay.

Detailed Methodology:

- Animal Model: Female mice are used. Ovariectomy is performed to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as a control.
- Dosing: After a recovery period, the OVX mice are randomly divided into groups and treated orally with **2'-acetyllacteoside** at different doses (e.g., 10, 20, and 40 mg/kg body weight/day) for a period of 12 weeks. A vehicle control group receives the solvent only.
- Bone Analysis:
 - Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DEXA).
 - Bone Strength: Assessed by biomechanical testing (e.g., three-point bending test of the femur).
 - Micro-architecture: Analyzed by micro-computed tomography (μ CT) to evaluate parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
- Biochemical Analysis: Serum levels of bone turnover markers, such as alkaline phosphatase (ALP) for bone formation and tartrate-resistant acid phosphatase (TRAP) for bone resorption, are measured.
- Mechanism of Action Studies: Tissues can be collected for Western blot or immunohistochemical analysis to investigate the expression of proteins in the RANKL/RANK/TRAF6 signaling pathway.

General Protocols for Other Bioassays

While detailed protocols for the specific application of **2'-acetyllacteoside** in the following assays are not readily available in the primary literature, the following are general, widely accepted methodologies.

- DPPH Radical Scavenging Assay (Antioxidant Activity):
 - Prepare a stock solution of **2'-acetyllacteoside** in methanol.
 - Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

- In a 96-well plate, add different concentrations of the **2'-acetyllacteoside** solution.
- Add the DPPH solution to each well and incubate in the dark at room temperature.
- Measure the absorbance at 517 nm. The decrease in absorbance indicates radical scavenging activity.
- Calculate the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

- Aldose Reductase Inhibition Assay:
 - Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme (from rat lens).
 - Add various concentrations of **2'-acetyllacteoside** to the reaction mixture.
 - Initiate the reaction by adding the substrate, DL-glyceraldehyde.
 - Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
 - The inhibitory activity is calculated as the percentage decrease in the rate of NADPH oxidation.
 - Determine the IC50 value.
- Neuroprotective Assay (Glutamate-Induced Cytotoxicity):
 - Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22).
 - Pre-treat the cells with various concentrations of **2'-acetyllacteoside** for a specified period.
 - Induce cytotoxicity by exposing the cells to a toxic concentration of glutamate.
 - After incubation, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
 - Increased cell viability in the presence of **2'-acetyllacteoside** indicates a neuroprotective effect.

- Hepatoprotective Assay (D-Galactosamine-Induced Cytotoxicity):
 - Isolate and culture primary hepatocytes from mice.
 - Treat the hepatocytes with various concentrations of **2'-acetylacteoside**.
 - Induce cytotoxicity by exposing the cells to D-galactosamine.
 - Assess cell viability using an appropriate method (e.g., MTT assay).
 - The concentration of **2'-acetylacteoside** that provides 50% protection (IC50) is determined.

Conclusion

2'-Acetylacteoside is a promising natural product with a well-defined chemical structure and a spectrum of interesting pharmacological activities. Its potent anti-osteoporotic effects, mediated through the inhibition of the NF-κB signaling pathway in osteoclasts, are particularly noteworthy and warrant further investigation for potential therapeutic applications. The compound's antioxidant, aldose reductase inhibitory, neuroprotective, and hepatoprotective properties further highlight its potential as a lead compound in drug discovery. This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of **2'-acetylacteoside**. Further studies are encouraged to fully elucidate its mechanisms of action in its various biological activities and to establish its safety and efficacy profiles in more advanced preclinical models.

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References

- 1. 2-Acetylacteoside | C31H38O16 | CID 21629996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2'-O-Acetylacteoside [chembk.com]

- 4. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from *Cistanches salsa* (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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